molecular formula C19H18N2O6S2 B2753659 Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-59-3

Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2753659
CAS No.: 886951-59-3
M. Wt: 434.48
InChI Key: GHFVSFQHGFOSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis Methodologies

Research often focuses on synthesizing novel compounds with potential biological activities. For example, the synthesis of new quinazolines as potential antimicrobial agents involves creating compounds with specific functional groups that could be structurally similar to the compound , indicating a broad interest in exploring the therapeutic potential of such molecules (Desai, Shihora, & Moradia, 2007). Similar synthetic approaches could be applicable to the compound of interest, highlighting the importance of innovative synthesis routes in drug discovery and development.

Antimicrobial Activities

Several studies have synthesized compounds to evaluate their antimicrobial properties. For instance, compounds containing sulfonamido moieties have been developed for their antibacterial activities, suggesting that the inclusion of sulfonyl groups in molecules, as seen in the compound of interest, could impart significant biological activities (Azab, Youssef, & El-Bordany, 2013). This research direction supports the exploration of such compounds for potential applications in combating microbial resistance.

Development of Novel Compounds

The ongoing quest for new therapeutic agents is exemplified by studies focusing on the synthesis and biological evaluation of novel compounds. Research into the creation of dihydropyridine analogs for antioxidant activities indicates a continuous effort to find new molecules with beneficial properties, potentially relevant to the compound (Sudhana & Jangampalli Adi, 2019). Such studies underscore the importance of structural diversity in the discovery of compounds with novel or enhanced biological activities.

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of its varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

ethyl 4-(5-ethylthiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-3-14-10-11-17(28-14)29(24,25)27-15-12-16(22)21(13-8-6-5-7-9-13)20-18(15)19(23)26-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFVSFQHGFOSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.